N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a cyclopentyl ring, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the fluorophenyl group, and the construction of the pyrazole carboxamide moiety. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step often involves the cyclization of appropriate precursors under controlled conditions.
Fluorophenyl Group Introduction: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Pyrazole Carboxamide Construction: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide
- 2-acetamido-N-[[1-(3-chloro-2-fluorophenyl)cyclopentyl]methyl]acetamide
- 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
Uniqueness
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[1-(2-fluorophenyl)cyclopentyl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-14-12-17(23-22-14)18(24)21-13-19(10-5-6-11-19)15-8-3-4-9-16(15)20/h3-4,8-9,12H,2,5-7,10-11,13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJMTAFFVLOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2(CCCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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